S-(1,2-Dicarboxyethyl)glutathione, also known as succinic glutathione, is a derivative of glutathione, a tripeptide composed of glutamate, cysteine, and glycine. This compound features a succinic acid moiety attached to the sulfur atom of the cysteine residue in glutathione, which enhances its reactivity and biological properties. The chemical structure includes two carboxyl groups that contribute to its unique properties and interactions within biological systems. The compound is registered under the CAS number 1115-52-2 and has been identified in various biological contexts, particularly in conditions involving oxidative stress and metabolic dysregulation .
S-(1,2-Dicarboxyethyl)glutathione exhibits potential anti-inflammatory and anti-anaphylactic effects, possibly through its ability to scavenge free radicals and inhibit enzymes involved in the inflammatory response []. It may also inhibit platelet aggregation, a key step in blood clot formation []. More research is needed to fully understand its mechanism of action.
S-(1,2-Dicarboxyethyl)glutathione is primarily formed through the reaction of fumarate with glutathione. This process can occur non-enzymatically under physiological conditions, where fumarate acts as an electrophile that reacts with the thiol group of glutathione. The resulting compound can participate in various biochemical pathways, including those involving redox reactions and cellular signaling. Notably, studies have shown that the formation of this compound is significant in cells deficient in fumarate hydratase, where it constitutes approximately 10% of total glutathione .
S-(1,2-Dicarboxyethyl)glutathione exhibits several biological activities:
The synthesis of S-(1,2-Dicarboxyethyl)glutathione can be achieved through several methods:
S-(1,2-Dicarboxyethyl)glutathione has several applications:
Research indicates that S-(1,2-Dicarboxyethyl)glutathione interacts with various cellular components and signaling pathways. For instance:
Several compounds exhibit structural or functional similarities to S-(1,2-Dicarboxyethyl)glutathione. Here are some notable examples:
Compound Name | Structure Similarity | Unique Properties |
---|---|---|
Glutathione | Core tripeptide structure | Major antioxidant; detoxification agent |
S-(1,2-Dicarboxyethyl)cysteine | Contains similar dicarboxylic group | Analogue with different biological activities |
N-acetylcysteine | Contains cysteine | Known for mucolytic properties; antioxidant effects |
L-cysteine | Contains sulfur-containing amino acid | Precursor for glutathione synthesis |
S-(1,2-Dicarboxyethyl)glutathione stands out due to its unique dicarboxylic acid modification on glutathione, which enhances its reactivity and potential therapeutic applications compared to its analogs.